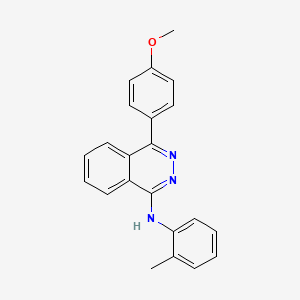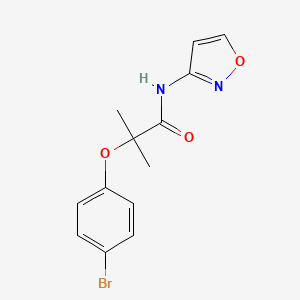
N'-(3-furylmethylene)-4-isobutoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-furylmethylene)-4-isobutoxybenzohydrazide, also known as FIBH, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. FIBH is a hydrazide derivative that has a furan ring attached to the benzene ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N'-(3-furylmethylene)-4-isobutoxybenzohydrazide is not fully understood. However, it has been suggested that N'-(3-furylmethylene)-4-isobutoxybenzohydrazide may inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. N'-(3-furylmethylene)-4-isobutoxybenzohydrazide may also inhibit the activity of enzymes that are involved in the progression of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
N'-(3-furylmethylene)-4-isobutoxybenzohydrazide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which are involved in the progression of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N'-(3-furylmethylene)-4-isobutoxybenzohydrazide has also been found to have antioxidant activity, which may help in reducing oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-furylmethylene)-4-isobutoxybenzohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize, and the yield is high. N'-(3-furylmethylene)-4-isobutoxybenzohydrazide has also shown promising results in inhibiting the growth of cancer cells and may have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. However, there are also limitations to the use of N'-(3-furylmethylene)-4-isobutoxybenzohydrazide in lab experiments. The mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of N'-(3-furylmethylene)-4-isobutoxybenzohydrazide. One area of research is to determine the mechanism of action of N'-(3-furylmethylene)-4-isobutoxybenzohydrazide and its potential applications in the treatment of various diseases. Another area of research is to study the safety and toxicity of N'-(3-furylmethylene)-4-isobutoxybenzohydrazide. Additionally, more research is needed to optimize the synthesis method of N'-(3-furylmethylene)-4-isobutoxybenzohydrazide and to improve its yield. The study of N'-(3-furylmethylene)-4-isobutoxybenzohydrazide may lead to the development of new drugs for the treatment of various diseases.
In conclusion, N'-(3-furylmethylene)-4-isobutoxybenzohydrazide is a novel compound that has potential applications in various fields of scientific research. Its synthesis method is relatively easy, and it has shown promising results in inhibiting the growth of cancer cells and may have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. However, more research is needed to determine its mechanism of action, safety, and efficacy. The study of N'-(3-furylmethylene)-4-isobutoxybenzohydrazide may lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
N'-(3-furylmethylene)-4-isobutoxybenzohydrazide can be synthesized using different methods, including the reaction of 4-isobutoxybenzohydrazide with furfural in the presence of acetic acid. Another method involves the reaction of 4-isobutoxybenzohydrazide with furan-2-carbaldehyde in the presence of sulfuric acid. The yield of N'-(3-furylmethylene)-4-isobutoxybenzohydrazide using these methods is relatively high, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
N'-(3-furylmethylene)-4-isobutoxybenzohydrazide has shown potential applications in various fields of scientific research. One of the primary applications of N'-(3-furylmethylene)-4-isobutoxybenzohydrazide is in the field of medicinal chemistry. N'-(3-furylmethylene)-4-isobutoxybenzohydrazide has been studied for its potential anticancer activity and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(E)-furan-3-ylmethylideneamino]-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-12(2)10-21-15-5-3-14(4-6-15)16(19)18-17-9-13-7-8-20-11-13/h3-9,11-12H,10H2,1-2H3,(H,18,19)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWPTNBBYQKTLF-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NN=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N/N=C/C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824169 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate](/img/structure/B5226308.png)
![2,6-di-tert-butyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5226316.png)

![1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5226343.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5226351.png)
![4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5226375.png)
![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[4-(4-morpholinyl)butyl]-3-isoxazolecarboxamide](/img/structure/B5226377.png)

![5-{3-ethoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5226388.png)
![N-(4-nitrophenyl)-2-(4-{[(4-nitrophenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5226397.png)

![1-ethyl-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226410.png)
![1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5226416.png)
![2-(ethylthio)ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5226417.png)